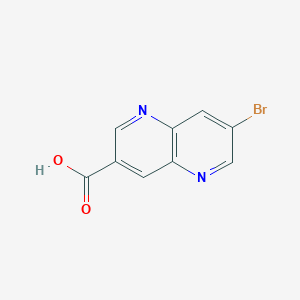

7-Bromo-1,5-naphthyridine-3-carboxylic acid

Description

7-Bromo-1,5-naphthyridine-3-carboxylic acid (CAS: 958332-87-1) is a brominated naphthyridine derivative with the molecular formula C₉H₅BrN₂O₂ and a molecular weight of 253.05 g/mol. It is characterized by a carboxylic acid group at position 3 and a bromine atom at position 7 on the 1,5-naphthyridine scaffold. This compound is primarily used as a synthetic intermediate in medicinal chemistry due to its reactivity, particularly in nucleophilic substitution reactions where the bromine atom can be replaced with other functional groups (e.g., thiols, amines) .

Properties

IUPAC Name |

7-bromo-1,5-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-6-2-8-7(12-4-6)1-5(3-11-8)9(13)14/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTFSPJLZYGKTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=CC(=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common synthetic route involves the use of 3-bromo-1,5-naphthyridine as a starting material, which is then subjected to various chemical reactions to introduce the carboxylic acid group . Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to efficiently introduce the desired functional groups .

Chemical Reactions Analysis

Nucleophilic Substitution at C7 Bromine

The bromine atom at position 7 serves as a key site for nucleophilic displacement, enabling the introduction of diverse functional groups:

Example :

7-Bromo-1,5-naphthyridine-3-carboxylic acid reacts with 3-aminopyrrolidine under basic conditions to yield 7-(3-aminopyrrolidin-1-yl)-1,5-naphthyridine-3-carboxylic acid, a potent DNA gyrase inhibitor .

Functionalization of the Carboxylic Acid Group

The carboxylic acid at position 3 undergoes typical acid-derived reactions:

Example :

Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate ( ) is hydrolyzed to the carboxylic acid using NaOH in ethanol/water .

Modifications at the Naphthyridine Core

The nitrogen atoms in the 1,5-naphthyridine ring participate in alkylation and acylation:

Example :

Reaction with ethyl iodide in ethanol/water under reflux yields N-ethyl derivatives, which show improved antibacterial activity against Staphylococcus aureus .

Diazotization and Subsequent Transformations

The bromine substituent can be replaced via diazonium intermediates for advanced functionalization:

Example :

Diazotization of a 7-amino precursor followed by treatment with CuBr yields the 7-bromo compound, a key intermediate in antibiotic synthesis .

Scientific Research Applications

Medicinal Chemistry

7-Bromo-1,5-naphthyridine-3-carboxylic acid has been studied for its potential therapeutic effects against various diseases. Its derivatives have shown promising biological activities including:

- Antibacterial Activity : Research indicates that derivatives of naphthyridine, including this compound, exhibit notable antimicrobial properties against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for effective antibacterial action typically range from 6 to 7 mM .

- Antiparasitic and Antiviral Properties : Studies have highlighted the compound's effectiveness against Plasmodium falciparum and Plasmodium vivax, indicating its potential in treating malaria .

| Biological Activity | Target Organism | MIC (mM) | Notes |

|---|---|---|---|

| Antibacterial | S. aureus | 6–7 | Effective against drug-resistant strains |

| Antibacterial | E. coli | 6–7 | Comparable to traditional antibiotics |

| Antibacterial | K. pneumoniae | 6–7 | Enhanced activity due to bromination |

| Antiparasitic | P. falciparum | - | Effective in malaria treatment |

Chemical Synthesis

The compound serves as a vital building block in the synthesis of pharmaceutical compounds. Its unique reactivity profile allows for the development of novel drugs targeting resistant bacterial strains. It is also utilized as an intermediate in synthesizing various heterocyclic compounds used in drug discovery and development .

Material Science

In addition to its medicinal applications, this compound is explored for its potential in material science:

- Organic Electronics : The compound has been investigated for its use in organic light-emitting diodes (OLEDs), sensors, and semiconductors due to its electronic properties .

- Photovoltaics : Its applications extend to the development of solar cells, where naphthyridine derivatives are studied for their efficiency in converting solar energy into electricity .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

- Antimicrobial Studies : A study demonstrated that bromination enhances antibacterial efficacy against Bacillus cereus, suggesting that the presence of bromine improves the antimicrobial properties of naphthyridine derivatives .

- Molecular Docking Studies : Molecular docking studies revealed favorable interactions between this compound and targets such as DNA gyrase, indicating a potential mechanism for its antibacterial effects .

- Comparative Analysis : When compared with similar compounds like 4-Bromo-8-methyl-1,5-naphthyridine, this compound exhibits unique properties attributed to its dual halogen substitution, enhancing its versatility in medicinal chemistry applications .

Mechanism of Action

The mechanism of action of 7-Bromo-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Properties :

- Storage : Stable under inert atmosphere at 2–8°C .

- Synthesis : Prepared via hydrolysis of ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate using 2.5 M NaOH under reflux (85% yield) .

- Applications : Serves as a precursor for bioactive molecules, including antimicrobial agents targeting Staphylococcus aureus CrtM .

Comparison with Structurally Similar Compounds

Brominated Naphthyridine Carboxylic Acids

Structural Insights :

- Positional Isomerism : The placement of bromine (positions 5, 7, or 8) significantly impacts reactivity and biological activity. For instance, 7-bromo derivatives are more reactive in nucleophilic substitutions due to favorable resonance stabilization .

- Synthetic Utility : this compound is preferred over 5- or 8-bromo isomers for late-stage functionalization in drug discovery .

Hydroxy-Substituted Analogues

Functional Group Impact :

Bioactive Derivatives

A prominent derivative, 6-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid , demonstrated potent inhibition of S. aureus CrtM in molecular dynamics simulations (100 ns stability) and favorable pharmacokinetic properties . Key differences from this compound include:

- Substituents : A triazolylmethoxy group at position 6 and a 4-oxo moiety enhance binding affinity to CrtM.

- Activity : The 4-oxo group facilitates hydrogen bonding with the enzyme’s active site, while bromine in the parent compound is a leaving group for further modifications .

Biological Activity

7-Bromo-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. Characterized by a bromine atom at the 7th position and a carboxylic acid group at the 3rd position, this compound has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The molecular formula is CHBrNO with a molecular weight of 253.05 g/mol .

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. As a member of the 1,5-naphthyridine class, it can undergo reactions with electrophilic or nucleophilic agents, potentially influencing cellular processes such as apoptosis and cell cycle regulation .

Biochemical Pathways

The compound may affect several key pathways:

- Cell Cycle Regulation : It may induce G1 phase arrest by modulating cyclin-dependent kinases (CDKs).

- Apoptosis Induction : It can activate caspases leading to programmed cell death.

- Antimicrobial Activity : Its structure allows it to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication .

Antimicrobial Properties

This compound exhibits significant antibacterial activity. Research indicates that derivatives of naphthyridine can inhibit various bacterial strains effectively. For instance:

- Activity against Gram-positive and Gram-negative bacteria : Compounds derived from naphthyridines have shown inhibition against Staphylococcus aureus and Pseudomonas aeruginosa with IC values ranging from 1.7 to 13.2 µg/mL .

| Compound | Bacterial Strain | IC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 2.5 |

| This compound | Pseudomonas aeruginosa | 4.0 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Similar naphthyridine derivatives have demonstrated cytotoxic effects on different cancer cell lines:

- In vitro studies : Research on related compounds shows IC values against non-small cell lung cancer (NSCLC) cell lines ranging from 10.47 to 15.03 µg/mL .

- Mechanism : The mechanism includes DNA intercalation and modulation of apoptosis-related proteins.

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Study :

Q & A

Q. How can researchers synthesize 7-bromo-1,5-naphthyridine-3-carboxylic acid from its ester precursor?

- Methodological Answer : Alkaline hydrolysis of ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is a reliable pathway. Reflux with 2.5 M NaOH for 1 hour achieves 85% yield . Post-reaction, acidify the mixture to pH 2–3 using HCl to precipitate the product. Purify via recrystallization in ethanol/water (1:3 v/v) and confirm purity by HPLC (C18 column, acetonitrile/0.1% TFA mobile phase).

Q. What spectroscopic methods are optimal for characterizing this compound?

- Methodological Answer : Use a combination of:

Q. How can researchers distinguish regioisomers during the synthesis of brominated naphthyridine derivatives?

- Methodological Answer : Employ NOESY NMR to analyze spatial proximity of substituents. For example, in 7-bromo vs. 5-bromo isomers, cross-peaks between H8 and the bromine-bearing carbon differ. Alternatively, use X-ray crystallography for unambiguous assignment .

Advanced Research Questions

Q. What strategies optimize nucleophilic substitution at the 7-bromo position while minimizing decarboxylation?

- Methodological Answer : Select mild conditions to preserve the carboxylic acid group:

-

Thiolysis : Use NaSH in DMF at 60°C for 4 hours (yield: >70%) .

-

Amination : Employ CuSO₄·5H₂O (10 mol%) in NH₄OH (28% aq.) at 40°C for 40 hours (75% yield) .

-

Monitor side reactions by tracking CO₂ evolution via gas chromatography.

Table 1 : Substitution Reactions at the 7-Bromo Position

Nucleophile Conditions Yield Key Side Reaction MeSH DMF, 60°C 70% Decarboxylation (<5%) Pyrrolidine DMF, 125°C 44% Ester hydrolysis (12%) NH₃ EtOH, 40°C 75% None significant

Q. How can researchers resolve contradictions in decarboxylation yields reported for this compound derivatives?

- Methodological Answer : Contradictions arise from temperature gradients and solvent effects. For example:

- High-yield pathway : Quinoline reflux (314°C, 1 hour) achieves 85% decarboxylation .

- Low-yield pathway : Neat substrate at 315°C without solvent results in 25% yield due to thermal decomposition .

Use differential scanning calorimetry (DSC) to identify decomposition thresholds and optimize solvent systems (e.g., diphenyl ether for even heating).

Q. What computational methods predict the reactivity of this compound in drug discovery contexts?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to:

Q. How can researchers mitigate purification challenges when isolating this compound from complex reaction mixtures?

- Methodological Answer : Use orthogonal purification techniques:

Ion-exchange chromatography : Separate carboxylic acid derivatives using Dowex 50WX4 resin (elute with 0.1 M NH₄HCO₃).

RP-HPLC : Apply a gradient of 10–90% acetonitrile in 0.1% formic acid (retention time: 8.2 min) .

Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane, 1:5) to isolate needle-shaped crystals.

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Methodological Answer : Variations (e.g., 245–255°C) stem from:

- Polymorphism : Characterize polymorphs via PXRD and DSC.

- Hydration state : Perform Karl Fischer titration to quantify residual water.

- Impurity profiles : Use LC-MS to detect trace intermediates (e.g., ester precursors) .

Experimental Design

Q. How to design a one-pot synthesis for 7-substituted-1,5-naphthyridine-3-carboxylic acid derivatives?

- Methodological Answer : Sequential steps in DMF:

Bromination : NBS (1.1 equiv) at 0°C for 2 hours.

Nucleophilic substitution : Add thiol/amine (2.0 equiv) and K₂CO₃ (3.0 equiv) at 80°C for 6 hours.

In situ hydrolysis : Introduce NaOH (2.5 M) and reflux for 1 hour.

Monitor intermediates by inline FTIR (e.g., loss of C–Br stretch at 550 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.